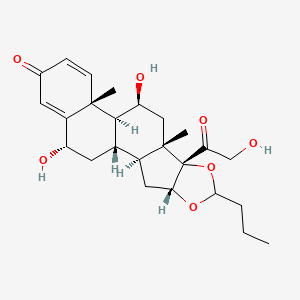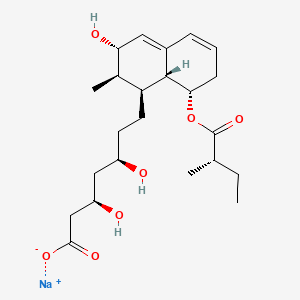
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3” is an extensively researched organic compound with great potential in the realm of organic chemistry . It is derived from benzimidazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with an acylation reaction, followed by a nitration reaction. This results in an intermediate compound, 3-methyl-4-butyrylamino-5-nitrobenzoic acid. The next steps involve condensation and ring closure to obtain another intermediate compound. The final step is reduction and cyclization to obtain the desired compound .Molecular Structure Analysis
The molecular formula of this compound is C19H20N4 . It is derived from benzimidazole, a heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, nitration, condensation, ring closure, reduction, and cyclization .Physical And Chemical Properties Analysis
This compound has a melting point of 130-135 °C and a predicted boiling point of 584.8±52.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in methanol .Scientific Research Applications
DNA Minor Groove Binding
Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property makes them useful as fluorescent DNA stains, providing a tool for chromosome and nuclear staining, analysis of nuclear DNA content values, and plant chromosome analysis. These derivatives also find uses as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Chemotherapeutic Effects
Studies on anthelmintics like albendazole and mebendazole, which are benzimidazole derivatives, have shown their efficacy against parasites like Hymenolepis microstoma and Hymenolepis diminuta. These findings contribute to understanding the pharmacokinetic behavior and chemotherapeutic effects of these compounds, offering insights into their potential applications and mechanisms of action (McCracken, Lipkowitz, & Dronen, 2004).
Medicinal Chemistry and Drug Design
Benzimidazole derivatives are highlighted for their crucial pharmacophore in medicinal chemistry, playing significant roles across various pharmacological functions. These include antimicrobial, antiviral, anti-cancer, and anti-inflammatory activities, among others. The versatility of benzimidazole derivatives in drug design is emphasized through their wide range of therapeutic applications, making them valuable for synthesizing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRSCZVHSZGCS-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)

acetyl chloride](/img/structure/B562378.png)


![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)


![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)




